![molecular formula C90H75Cl5NP4Ru2+ B595492 (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2] CAS No. 199541-17-8](/img/structure/B595492.png)
(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] is a complex compound known as dimethylammonium dichlorotri(μ-chloro)bis[®-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]diruthenate(II). This compound is notable for its use in asymmetric catalysis, particularly in hydrogenation reactions. The presence of the BINAP ligand, which is a chiral diphosphine, imparts significant enantioselectivity to the reactions it catalyzes .
Mecanismo De Acción
Target of Action
The primary target of ®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2] is the asymmetric hydrogenation reactions of ketones . The compound acts as a ruthenium-based catalyst in these reactions, facilitating the conversion of ketones to secondary alcohols.
Mode of Action
The compound interacts with its targets through a process known as asymmetric hydrogenation . This involves the addition of hydrogen (H2) across the carbon-oxygen double bond of a ketone, resulting in the formation of a chiral secondary alcohol. The presence of the chiral ligand, BINAP, in the compound allows for the preferential formation of one enantiomer over the other, making the reaction asymmetric.
Biochemical Pathways
The compound affects the ketone reduction pathway . By acting as a catalyst in the asymmetric hydrogenation of ketones, it influences the production of secondary alcohols. These alcohols can then participate in various downstream biochemical reactions, potentially leading to the synthesis of complex organic molecules.
Result of Action
The primary result of the compound’s action is the production of chiral secondary alcohols from ketones . This can have significant implications in organic synthesis, as these alcohols can serve as precursors to a variety of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] typically involves the reaction of ruthenium trichloride with BINAP in the presence of a base such as dimethylamine. The reaction is carried out under inert conditions to prevent oxidation and degradation of the sensitive ruthenium complex. The general reaction scheme is as follows:
[ \text{RuCl}_3 + 2 \text{BINAP} + \text{NH}_2\text{Me}_2 \rightarrow ®-[(\text{RuCl}(\text{BINAP}))_2(\mu-\text{Cl})_3[\text{NH}_2\text{Me}_2]] ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] undergoes various types of reactions, including:
Hydrogenation: It acts as a catalyst in the hydrogenation of alkenes and ketones, converting them to alkanes and alcohols, respectively.
Oxidation: The compound can participate in oxidation reactions, although it is more commonly used in reduction processes.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Hydrogenation: Requires hydrogen gas and a suitable solvent such as ethanol or toluene. The reaction is typically carried out at elevated temperatures and pressures.
Oxidation: Involves oxidizing agents like oxygen or peroxides under controlled conditions.
Substitution: Uses various ligands and bases to facilitate the exchange of chloride ligands.
Major Products
Hydrogenation: Produces alkanes and alcohols from alkenes and ketones.
Oxidation: Yields oxidized products such as ketones or aldehydes.
Substitution: Results in new ruthenium complexes with different ligands.
Aplicaciones Científicas De Investigación
®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis, particularly in the production of chiral molecules.
Biology: Investigated for its potential in catalyzing biologically relevant transformations.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials with specific chiral properties.
Comparación Con Compuestos Similares
Similar Compounds
®-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]]: Similar structure but with T-BINAP ligand.
®-Ru(OAc)2(BINAP): Contains acetate ligands instead of chloride.
RuCl(p-cymene)[(S,S)-Ts-DPEN]: Different ligand system but used in similar catalytic applications.
Uniqueness
®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric hydrogenation reactions. The presence of the BINAP ligand provides a chiral environment that is highly effective in producing enantiomerically pure products, making it a valuable tool in both academic research and industrial applications .
Propiedades
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C44H32P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-32H;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGOPZSESFSJS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H75Cl5NP4Ru2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1673.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199541-17-8 |
Source


|
| Record name | (S)-[(RuCl(BINAP))2(�µ-Cl)3][NH2Me2] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
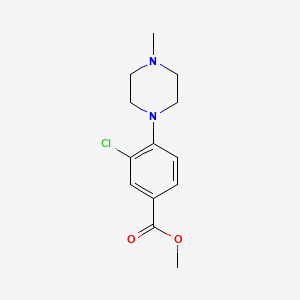
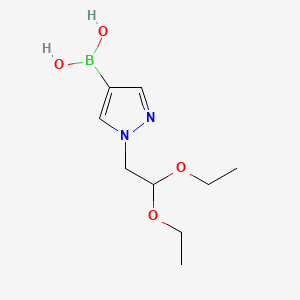
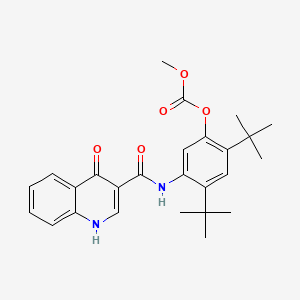

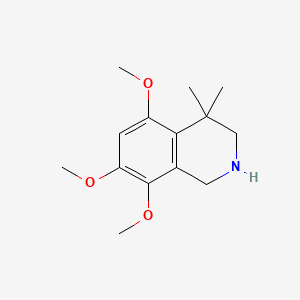
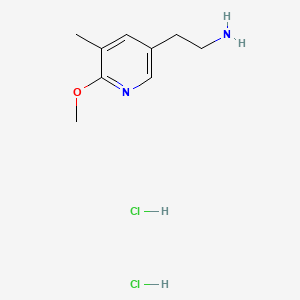
![3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B595418.png)
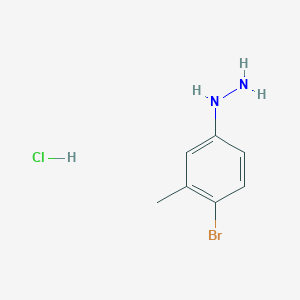
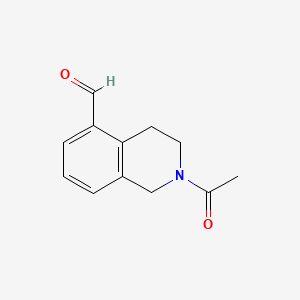

![9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B595422.png)

![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)
